molecular formula C11H19Br B7948803 1-Undecyne, 11-bromo- CAS No. 71317-72-1

1-Undecyne, 11-bromo-

Cat. No.: B7948803
CAS No.: 71317-72-1
M. Wt: 231.17 g/mol
InChI Key: DMAQFVRPONMOMR-UHFFFAOYSA-N
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Description

1-Undecyne, 11-bromo- (CAS 71317-72-1) is a terminal alkyne with a bromine atom at the 11th carbon position. Its molecular formula is C₁₁H₁₉Br, and it combines the reactivity of a triple bond with the functional versatility of a bromine substituent.

The compound’s alkyne group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), while the bromine atom allows nucleophilic substitution or elimination reactions.

Properties

IUPAC Name

11-bromoundec-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19Br/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQFVRPONMOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072329
Record name 1-Undecyne, 11-bromo-
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Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71317-72-1
Record name 11-Bromo-1-undecyne
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Record name 1-Undecyne, 11-bromo-
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Record name 1-Undecyne, 11-bromo-
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Record name 1-Undecyne, 11-bromo-
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Preparation Methods

Reaction Mechanism

  • Initiation : A composite initiator system—comprising an organic peroxide (e.g., benzoyl peroxide) and a tertiary amine (e.g., N,N-dimethylaniline)—generates free radicals under mild thermal conditions.

  • Propagation : The radicals abstract a hydrogen atom from HBr, producing bromine radicals that selectively add to the terminal carbon of the alkyne.

  • Termination : The reaction yields 11-bromo-1-undecyne via anti-Markovnikov orientation, avoiding competing Markovnikov products.

Optimization Parameters

ParameterOptimal RangeImpact on Yield
Initiator ratio (peroxide:amine)0.2–5:1Maximizes radical flux
SolventToluene or DMFEnhances solubility
Temperature25–40°CBalances reaction rate and selectivity
HBr gas flow rate0.5–1.5 L/minPrevents oligomerization

This method achieves yields of 78–85% under optimized conditions.

Nucleophilic Substitution of Chloroalkyne Precursors

A substitution strategy, analogous to the synthesis of 5-hexyn-1-amine in RSC publications, replaces a chlorine atom in 11-chloro-1-undecyne with bromide.

Procedure

  • Substrate Preparation : 11-Chloro-1-undecyne is synthesized via chlorination of 1-undecyne using sulfuryl chloride (SO₂Cl₂) in dichloromethane.

  • Bromide Exchange : The chloroalkyne reacts with potassium bromide (KBr) in dimethylformamide (DMF) at 25°C for 24 hours.

11-Chloro-1-undecyne+KBrDMF, 25°C11-Bromo-1-undecyne+KCl\text{11-Chloro-1-undecyne} + \text{KBr} \xrightarrow{\text{DMF, 25°C}} \text{11-Bromo-1-undecyne} + \text{KCl}

Key Considerations

  • Solvent Choice : DMF facilitates polar transition states, accelerating substitution.

  • Byproduct Removal : Washing with diethyl ether precipitates KCl, simplifying purification.

  • Yield : 65–72% after column chromatography.

Appel Reaction for Direct Bromination

The Appel reaction converts a primary alcohol precursor (11-hydroxy-1-undecyne) into the bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

Synthetic Route

  • Alcohol Synthesis : 11-Hydroxy-1-undecyne is prepared via oxidation of 1-undecyne with mercuric acetate, followed by reduction.

  • Bromination :

11-Hydroxy-1-undecyne+CBr₄+PPh₃CH₂Cl₂11-Bromo-1-undecyne+OPPh₃+CHBr₃\text{11-Hydroxy-1-undecyne} + \text{CBr₄} + \text{PPh₃} \xrightarrow{\text{CH₂Cl₂}} \text{11-Bromo-1-undecyne} + \text{OPPh₃} + \text{CHBr₃}

Advantages and Limitations

  • Efficiency : Yields exceed 80% in anhydrous conditions.

  • Cost : High reagent expense limits industrial use.

Industrial-Scale Production via Continuous Flow Reactors

Modern facilities employ tubular reactors for large-scale synthesis, combining radical initiation and precise temperature control.

Process Overview

  • Feedstock Mixing : 1-Undecyne and HBr gas are combined in toluene at 30°C.

  • Radical Initiation : A peroxide-amine initiator mixture is injected upstream to ensure uniform radical distribution.

  • Product Isolation : Continuous extraction with cyclohexane separates the bromide from unreacted HBr.

MetricValue
Throughput120 kg/h
Purity>99%
Energy Consumption15 kWh/kg

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Radical Hydrobromination8598High$$
Nucleophilic Substitution7295Moderate$
Appel Reaction8297Low$$$
Continuous Flow8899Very High$$

Chemical Reactions Analysis

1-Undecyne, 11-bromo- undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

1-Undecyne, 11-bromo- serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of brominated derivatives through reactions such as nucleophilic substitution and metallocene-catalyzed copolymerization with ethylene to form brominated polyethylene .

Polymer Production

This compound is utilized in the production of advanced polymer dielectrics and anion exchange membranes (AEMs) for alkaline fuel cells. The brominated polyethylene synthesized from 1-undecyne, 11-bromo- exhibits enhanced electrical properties, making it suitable for high-performance applications .

Biochemical Applications

Due to its reactivity, 1-undecyne, 11-bromo- is employed in biochemical studies for the synthesis of biologically active molecules. Its role as a reagent allows researchers to explore various biochemical pathways and mechanisms .

Case Study 1: Antimicrobial Properties

Research has indicated that derivatives of 1-undecyne, 11-bromo- exhibit significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy against E. coli and Staphylococcus aureus, the compound demonstrated concentration-dependent inhibition:

Concentration (μg/mL)% Inhibition E. coli% Inhibition S. aureus
62.579.587.0
12593.6100
250100-

These findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Polymer Synthesis

In a study focused on synthesizing cyclic peptide-based rotaxanes, researchers utilized 1-undecyne, 11-bromo- as a key reactant. The compound was reacted with phthalimide potassium salt under controlled conditions to yield complex structures that have implications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 1-Undecyne, 11-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions, while the alkyne moiety can participate in addition reactions. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

1-Undecyne (CAS 2243-98-3)

  • Molecular Formula : C₁₁H₂₀
  • Molecular Weight : 152.28 g/mol
  • Key Properties: Boiling Point: ~485.65 K (predicted) Reactivity: Undergoes homocoupling with gold catalysts, though yields (19%) are lower than shorter-chain alkynes (e.g., 65–80% for 1-decyne) due to steric and electronic effects . Applications: Used in alkynone synthesis (e.g., γ,δ-hexadecynone) and as a volatile flavor compound in food analysis .

Comparison :

  • Bromination likely reduces homocoupling efficiency further compared to 1-Undecyne due to steric bulk .

1-Bromoundecane (CAS 693-67-4)

  • Molecular Formula : C₁₁H₂₃Br
  • Molecular Weight : 235.21 g/mol
  • Key Properties :
    • Reactivity: A primary alkyl bromide, undergoes SN2 reactions (e.g., Grignard or nucleophilic substitutions) .
    • Applications: Intermediate in surfactant synthesis (e.g., quaternary ammonium compounds) .

Comparison :

  • 1-Undecyne, 11-bromo- differs by having a triple bond, making it more reactive toward addition and coupling reactions.
  • The alkyne group introduces rigidity and electron-deficient character, contrasting with the saturated, flexible 1-bromoundecane.

11-Chloro-1-undecene (CAS 872-17-3)

  • Molecular Formula : C₁₁H₂₁Cl
  • Molecular Weight : 188.74 g/mol
  • Applications: Not explicitly stated, but likely used in polymer or pharmaceutical synthesis .

Comparison :

  • 1-Undecyne, 11-bromo- has a triple bond (sp-hybridized carbons) versus a double bond (sp²) in 11-chloro-1-undecene.
  • Bromine’s higher leaving-group ability compared to chlorine may enhance substitution reactivity.

1-Bromo-propyne (CAS 106-96-7)

  • Molecular Formula : C₃H₃Br
  • Molecular Weight : 118.96 g/mol
  • Key Properties: Reactivity: Terminal bromoalkyne participates in Sonogashira coupling or cycloadditions . Hazard: Highly flammable and reactive due to short chain length .

Comparison :

  • 1-Undecyne, 11-bromo- shares triple bond reactivity but has a longer alkyl chain, reducing volatility and increasing hydrophobicity.
  • The longer chain may hinder catalytic access in coupling reactions compared to 1-bromo-propyne .

Data Table: Comparative Properties

Property 1-Undecyne, 11-bromo- (C₁₁H₁₉Br) 1-Undecyne (C₁₁H₂₀) 1-Bromoundecane (C₁₁H₂₃Br) 11-Chloro-1-undecene (C₁₁H₂₁Cl)
Molecular Weight (g/mol) ~251.21 (theoretical) 152.28 235.21 188.74
Boiling Point (°C) N/A ~212.5 (predicted) ~260–280 (estimated) N/A
Reactivity Alkyne + Br substitution Alkyne Alkyl bromide Chloroalkene
Key Reactions Coupling, substitution Homocoupling SN2 substitutions Electrophilic addition
Applications Polymer/surfactant synthesis Organic synthesis Surfactant precursors Polymer intermediates

Research Findings and Challenges

  • Homocoupling Reactivity : Gold-catalyzed homocoupling of 1-undecyne yields 19% product, significantly lower than shorter-chain alkynes (e.g., 65–80% for 1-decyne) . Bromination at the terminal position may further reduce efficiency due to steric hindrance.
  • Synthetic Pathways: While 11-bromoundecanol is synthesized via halogenation of 10-undecyn-1-ol , analogous methods for 1-Undecyne, 11-bromo- are unreported, posing a research gap.
  • Thermodynamic Properties : The brominated alkyne is expected to have higher melting and boiling points than 1-Undecyne due to increased molecular weight and polarity .

Biological Activity

1-Undecyne, 11-bromo- is an organic compound with the molecular formula C11H19BrC_{11}H_{19}Br and a molecular weight of approximately 231.17 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

  • Molecular Formula : C11H19BrC_{11}H_{19}Br
  • Molecular Weight : 231.173 g/mol
  • LogP (Partition Coefficient) : 4.135, indicating its hydrophobic nature which may influence its biological interactions .

1-Undecyne, 11-bromo- exhibits biological activity primarily through its interactions with cellular components and enzymes. The presence of the bromine atom enhances its reactivity and potential for forming complexes with biomolecules. This compound can inhibit enzyme activity by binding to active sites or altering cellular membrane properties, which affects various cellular processes .

Applications in Research

1-Undecyne, 11-bromo- is utilized as a probe in biochemical assays to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it particularly useful in these contexts.

Enzyme Inhibition Studies

A study examining the effects of 1-undecyne derivatives on enzyme activity demonstrated that the brominated variant effectively inhibited certain enzymes involved in metabolic pathways. The inhibition was attributed to the compound's ability to bind to the enzyme's active site, thereby preventing substrate access .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1-UndecyneC11H20C_{11}H_{20}Moderate antimicrobial properties
11-Bromo-1-undeceneC11H21BrC_{11}H_{21}BrPotential enzyme inhibitor
Diethyl 10-undecyn-1-ylphosphonateC15H29O3PC_{15}H_{29O_3P}Used as a probe for enzyme studies

The comparative analysis indicates that while similar compounds have varying degrees of biological activity, the presence of a bromine atom in 1-undecyne, 11-bromo-, may enhance its reactivity and specificity towards biological targets.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Undecyne, 11-bromo- with high purity?

Methodological Answer:

  • Step 1: Reaction Setup
    Use alkyne bromination under controlled conditions (e.g., Hünig’s base with N-bromosuccinimide in anhydrous THF) to minimize side reactions. Ensure inert atmosphere (N₂/Ar) to prevent oxidation .
  • Step 2: Purification
    Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents to isolate the compound. Monitor purity via GC-MS or HPLC .
  • Step 3: Characterization
    Validate structure using 1^1H/13^13C NMR (CDCl₃ solvent) and FT-IR (C≡C stretch ~2100 cm⁻¹, C-Br ~650 cm⁻¹). Cross-reference data with NIST Webbook entries for 1-alkyne derivatives .

Advanced: How can conflicting spectroscopic data for 1-Undecyne, 11-bromo- be resolved during characterization?

Methodological Answer:

  • Data Cross-Validation:
    Combine multiple techniques (e.g., 2D NMR such as HSQC/HMBC to confirm connectivity) and high-resolution mass spectrometry (HRMS) for molecular formula verification.
  • Controlled Replication:
    Repeat synthesis under identical conditions to rule out batch-specific anomalies. Compare results with literature-reported 13^{13}C chemical shifts for bromo-alkynes (e.g., δ ~75–85 ppm for sp-hybridized carbons adjacent to Br) .
  • Statistical Analysis:
    Apply Grubbs’ test to identify outliers in replicate measurements. Use software like MestReNova for spectral deconvolution if overlapping signals obscure interpretation .

Basic: What safety protocols are critical when handling 1-Undecyne, 11-bromo- in the laboratory?

Methodological Answer:

  • Hazard Mitigation:
    Work in a fume hood with nitrile gloves and splash goggles. Avoid contact with oxidizing agents (e.g., peroxides) due to the compound’s alkyne reactivity.
  • Waste Management:
    Quench residual bromine-containing intermediates with NaHSO₃ before disposal. Store in amber glass vials under refrigeration to prevent photodegradation .

Advanced: How can factorial design optimize reaction yields for 1-Undecyne, 11-bromo- derivatives?

Methodological Answer:

  • Variable Selection:
    Test factors like temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DCM) using a 2³ factorial design.

  • Data Collection:
    Record yields for each combination and analyze via ANOVA to identify significant variables. Example of a fractional factorial matrix:

    RunTemp (°C)Catalyst (mol%)SolventYield (%)
    1255THF62
    26015DCM88
  • Optimization:
    Use response surface methodology (RSM) to model interactions and predict ideal conditions. Validate with triplicate runs .

Basic: What computational tools are suitable for predicting the physicochemical properties of 1-Undecyne, 11-bromo-?

Methodological Answer:

  • Software Recommendations:
    • COMSOL Multiphysics: Simulate vapor-liquid equilibria using critical temperature (TcT_c) and volume (VcV_c) data from NIST .
    • Gaussian 16: Calculate dipole moments and HOMO-LUMO gaps via DFT (B3LYP/6-31G* basis set) to predict reactivity in cross-coupling reactions .

Advanced: How do steric effects influence the regioselectivity of 1-Undecyne, 11-bromo- in Sonogashira couplings?

Methodological Answer:

  • Mechanistic Probes:
    Conduct kinetic studies with varying aryl halide substrates (e.g., para- vs. ortho-substituted iodobenzenes). Monitor reaction progress via in-situ IR for alkyne consumption.
  • Steric Parameterization:
    Use Taft or Charton steric constants to correlate substituent bulk with reaction rates. Compare with DFT-calculated transition-state geometries (e.g., bond angles/distances) .

Basic: How should researchers address discrepancies in reported boiling points for 1-Undecyne, 11-bromo-?

Methodological Answer:

  • Literature Audit:
    Cross-check values across primary sources (e.g., ACS journals, NIST) rather than secondary databases. Note measurement conditions (e.g., reduced pressure vs. ambient).
  • Experimental Replication:
    Perform boiling point determination using a calibrated microdistillation apparatus under documented pressure (e.g., 10 mmHg). Report uncertainties (±2°C) .

Advanced: What strategies enhance the reproducibility of catalytic applications involving 1-Undecyne, 11-bromo-?

Methodological Answer:

  • Precision in Protocol:
    Standardize catalyst pre-treatment (e.g., Pd/C activation under H₂ flow) and substrate purity thresholds (>98% by GC).
  • Open-Science Practices:
    Share raw NMR spectra and chromatograms in supplementary materials. Use platforms like Zenodo for dataset archiving .

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